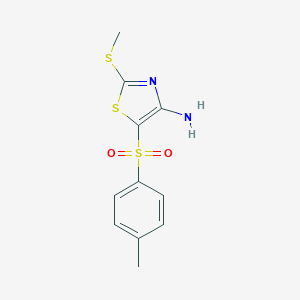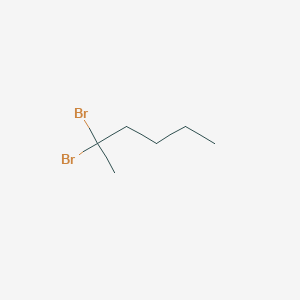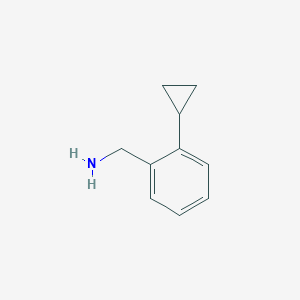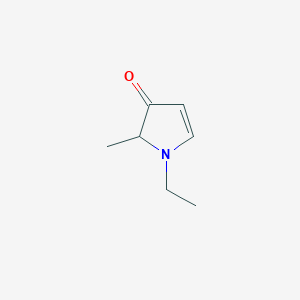
1-Ethyl-2-methyl-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-methyl-2H-pyrrol-3-one, commonly known as EMP, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. It is a five-membered ring compound that contains both nitrogen and oxygen atoms in its structure. EMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用機序
The mechanism of action of EMP is not fully understood. However, it is believed to exert its antibacterial and antifungal activity by inhibiting the synthesis of bacterial and fungal cell walls. EMP has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
生化学的および生理学的効果
EMP has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant activity. Furthermore, EMP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may have potential applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
EMP has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Furthermore, it has been extensively studied, and its properties are well characterized. However, EMP has some limitations. It is relatively unstable and can decompose over time, which may affect its activity. Furthermore, it has low solubility in water, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for the study of EMP. One potential direction is the development of EMP-based drugs for the treatment of bacterial and fungal infections. Another direction is the investigation of EMP's potential applications in the field of materials science. EMP has been shown to possess unique optical and electronic properties, which may have potential applications in the development of sensors and other electronic devices. Furthermore, the investigation of EMP's potential applications in the field of organic synthesis is an area of active research. EMP has been shown to be a versatile building block for the synthesis of various organic compounds, including heterocycles and natural products.
合成法
EMP can be synthesized through various methods, including the reaction of ethyl acetoacetate with methylamine and subsequent cyclization. Another method involves the reaction of ethyl acetoacetate with aniline followed by cyclization. EMP can also be synthesized through the reaction of ethyl acetoacetate with hydroxylamine hydrochloride and subsequent cyclization.
科学的研究の応用
EMP has been widely studied for its potential applications in medicinal chemistry. It has been found to possess antibacterial, antifungal, and antitumor properties. EMP has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. Furthermore, EMP has been shown to possess antitumor activity against various cancer cell lines, including human breast cancer cells.
特性
CAS番号 |
118060-72-3 |
|---|---|
製品名 |
1-Ethyl-2-methyl-2H-pyrrol-3-one |
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
1-ethyl-2-methyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-7(9)6(8)2/h4-6H,3H2,1-2H3 |
InChIキー |
UUXJSYDOFVVMRM-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)C1C |
正規SMILES |
CCN1C=CC(=O)C1C |
同義語 |
3H-Pyrrol-3-one,1-ethyl-1,2-dihydro-2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





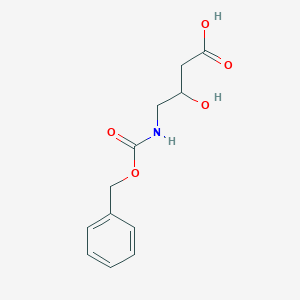
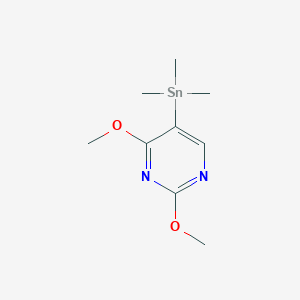
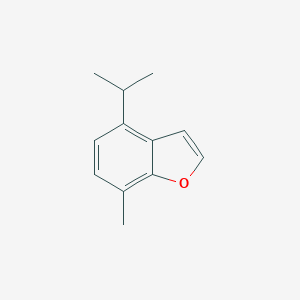
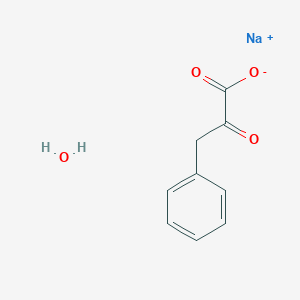

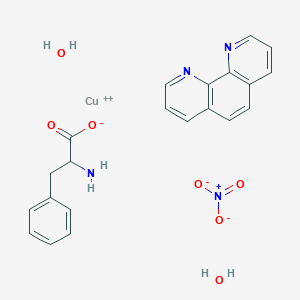
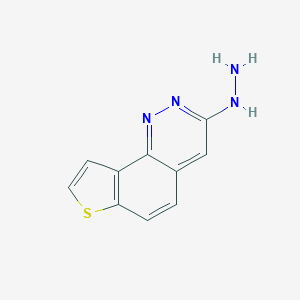
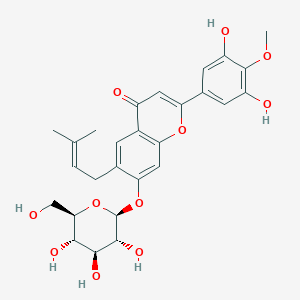
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
